1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride typically involves the reaction of N-methylpiperidin-4-amine with isopropylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors by binding to their active sites. This interaction can lead to changes in the biochemical pathways and physiological responses . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
- 1-(Isopropylsulfonyl)-N-ethylpiperidin-4-amine hydrochloride
- 1-(Isopropylsulfonyl)-N-propylpiperidin-4-amine hydrochloride
- 1-(Isopropylsulfonyl)-N-butylpiperidin-4-amine hydrochloride
Comparison: 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications . The presence of the methyl group in the piperidine ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H21ClN2O2S |
---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
N-methyl-1-propan-2-ylsulfonylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-8(2)14(12,13)11-6-4-9(10-3)5-7-11;/h8-10H,4-7H2,1-3H3;1H |
InChI Key |
HFWOXWXZJCTTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.